Cyclododeca-4,8-dien-1-yl acetate
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Overview
Description
Cyclododeca-4,8-dien-1-yl acetate is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclododecatriene, where the acetate group is attached to the cyclododeca-4,8-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododeca-4,8-dien-1-one.
Reduction: Reduction reactions can convert it to cyclododeca-4,8-dien-1-ol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Cyclododeca-4,8-dien-1-one.
Reduction: Cyclododeca-4,8-dien-1-ol.
Substitution: Various substituted cyclododeca-4,8-dien-1-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclododeca-4,8-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-4,8-dien-1-one: Similar structure but with a ketone group instead of an acetate group.
Cyclododeca-4,8-dien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
The presence of the acetate group allows for specific reactions and interactions that are not possible with the ketone or hydroxyl derivatives .
Properties
CAS No. |
67923-54-0 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate |
InChI |
InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6- |
InChI Key |
SNNVDGLEOWNXND-NIOMPZRHSA-N |
Isomeric SMILES |
CC(=O)OC1CCC/C=C\CC/C=C\CC1 |
Canonical SMILES |
CC(=O)OC1CCCC=CCCC=CCC1 |
Origin of Product |
United States |
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